Mtdia hcl

Description

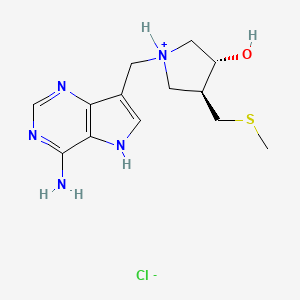

Methylthio-DADMe-Immucillin-A hydrochloride (MTDIA HCl) is a transition state analogue inhibitor (TSAI) designed to target enzymes critical in bacterial and human metabolic pathways. Structurally, MTDIA mimics the transition state of 5′-methylthioadenosine (MTA) hydrolysis, enabling tight binding to bacterial 5′-methylthioadenosine nucleosidases (MTANs) and human methylthioadenosine phosphorylase (MTAP) .

Properties

CAS No. |

1399840-35-7 |

|---|---|

Molecular Formula |

C13H20ClN5OS |

Molecular Weight |

329.85 |

IUPAC Name |

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-1-ium-3-ol;chloride |

InChI |

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |

InChI Key |

XQKMBJFGNRIATG-UXQCFNEQSA-N |

SMILES |

CSCC1C[NH+](CC1O)CC2=CNC3=C2N=CN=C3N.[Cl-] |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MTDIA; MTDIA HCl; Methylthio-DADMe-Immucillin A; MT-DADMe-ImmA; MT-DADMe-ImmA HCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- Compound 2 : The addition of an ethylene glycol fragment (identified via fragment-based drug design) enhances MTDIA’s affinity for HpMTAN and SaMTAN, reducing dissociation constants to picomolar levels .

- Enantiomeric Differences : The (3S,4R)-MTDIA enantiomer binds E. coli MTAN with a distinct thermodynamic profile compared to (3R,4S)-MTDIA, emphasizing stereochemistry’s role in enzyme inhibition .

Functional and Mechanistic Contrasts

MTDIA vs. MTDIH

MTDIA vs. Ethylene Glycol-Modified Analogues

- Binding Efficiency : Compounds 6 and 7 exhibit weaker binding to SaMTAN than MTDIA but maintain similar affinity for HpMTAN, highlighting enzyme-specific structural recognition .

Q & A

Q. How to address ethical challenges in preclinical this compound research involving animal models?

- Answer : Follow institutional animal care (IACUC) guidelines for humane endpoints, including tumor burden limits and pain management. Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest in funding sources .

Methodological Best Practices

- Data Contradiction Analysis : Use orthogonal assays (e.g., TLC + LC-MS for lipidomics) and meta-analyses of published MTAP inhibitor studies to contextualize findings .

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register hypotheses and analytical pipelines to reduce bias .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., MetaboLights, PRIDE) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.